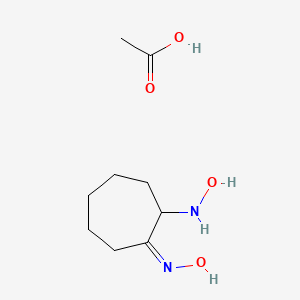
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide, also known as FMeOEEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C16H18FNO3.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide involves its ability to bind to the active site of protein tyrosine kinases and inhibit their activity. This inhibition results in the suppression of various signaling pathways that are involved in the regulation of cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has been shown to have significant biochemical and physiological effects on cells and tissues. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has also been shown to have anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide in laboratory experiments is its high selectivity and sensitivity for protein tyrosine kinases. However, one of the limitations of using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide is its potential toxicity and side effects on cells and tissues.
Direcciones Futuras
There are several future directions for the research on N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide. One of the areas of interest is the development of novel derivatives of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide with improved selectivity and potency for protein tyrosine kinases. Another area of interest is the investigation of the potential use of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new imaging techniques using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide as a fluorescent probe for the detection of protein tyrosine kinase activity is also an area of active research.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide involves the reaction of 3-fluoroaniline with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of protein tyrosine kinase activity. N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-9-10-21-15-7-5-12(6-8-15)16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNIDYHNCYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)


